Predicted Lipophilicity Increase from 2,6-Dimethyl Substitution vs. Unsubstituted Morpholine Analog
The presence of two methyl groups at the 2- and 6-positions of the morpholine ring increases the predicted partition coefficient (LogP) of the target compound relative to its unsubstituted morpholine comparator. This differentiation is critical for procurement decisions in lead optimization programs where scaffold lipophilicity directly influences permeability and metabolic stability [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ~1.10 (CAS 926232-66-8) |
| Comparator Or Baseline | LogP ~0.56 for 2-(morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8) |
| Quantified Difference | LogP increase of approximately 0.54 units (roughly 3.5× higher octanol partitioning) |
| Conditions | Predicted using computational models; values from vendor-listed physicochemical data tables (MolBase / ChemDiv). |
Why This Matters
A LogP increase of ~0.5 units can significantly alter membrane permeability and CYP450 binding, making the target compound preferable for projects requiring improved passive absorption or blood-brain barrier penetration potential.
- [1] MolBase. 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethanamine (CAS 926232-66-8) Properties. Accessed 2026. View Source
